3-Chloro-4-fluorothiobenzamide
Description
3-Chloro-4-fluorothiobenzamide (CAS 130560-97-3) is a halogenated thiobenzamide derivative with the molecular formula C₇H₅ClFNS and a molecular weight of 189.64 g/mol . Its structure features a thioamide (-C(=S)NH₂) group attached to a benzene ring substituted with chlorine at position 3 and fluorine at position 4. Key physicochemical properties include:
- Melting Point: 129–130°C
- LogP (octanol/water): Calculated as 2.02 (Joback/Crippen methods)
- Thermodynamic Data:
The compound is classified as toxic (UN2811; Hazard Code H302+H332) and requires careful handling due to risks of inhalation toxicity and harmful ingestion .
Properties
IUPAC Name |
3-chloro-4-fluorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPCKCTKDCMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381464 | |
| Record name | 3-Chloro-4-fluorothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130560-97-3 | |
| Record name | 3-Chloro-4-fluorothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130560-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Chloro-4-fluorothiobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
3-Chloro-4-fluorothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate for Drug Synthesis :
3-Chloro-4-fluorothiobenzamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in producing compounds that exhibit biological activity, particularly in the development of drugs targeting various diseases. -
Anticancer Agents :
Research indicates that derivatives of thiobenzamide compounds, including this compound, have shown potential anticancer properties. For instance, studies have explored its efficacy against specific cancer cell lines, demonstrating its role in inhibiting tumor growth through various mechanisms. -
Antimicrobial Activity :
The compound has been investigated for its antimicrobial properties. Certain studies have reported that modifications of thiobenzamide can lead to enhanced activity against bacterial strains, making it a candidate for developing new antimicrobial agents.
Agrochemical Applications
-
Pesticide Development :
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have been evaluated for their effectiveness in controlling pest populations while minimizing environmental impact. -
Herbicide Formulations :
Research has indicated that certain formulations containing derivatives of this compound exhibit herbicidal properties, making them suitable for agricultural applications to manage unwanted vegetation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development into anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of thiobenzamide were tested against common pathogenic bacteria. The findings revealed that certain modifications enhanced antimicrobial activity, indicating that this compound could be a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Positional Isomerism : 2-Chloro-4-fluorothiobenzamide differs only in the chlorine substituent position (2 vs. 3), which alters electronic distribution and steric effects .
- Functional Group Variation : 3-Chloro-4-ethoxy-5-fluorobenzamide replaces the thioamide with a traditional amide (-C(=O)NH₂) and introduces an ethoxy (-OEt) group, increasing lipophilicity (logP ~3.5 estimated) compared to the thioamide analog .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- Lipophilicity : The ethoxy group in 3-Chloro-4-ethoxy-5-fluorobenzamide significantly increases logP compared to halogenated thiobenzamides, suggesting reduced aqueous solubility .
- Thermal Stability : The thioamide group in this compound may confer lower thermal stability compared to amide analogs due to weaker hydrogen bonding .
Biological Activity
3-Chloro-4-fluorothiobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which can significantly influence its biological interactions. The thiobenzamide moiety is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation. The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity to the catalytic site of tyrosinase derived from Agaricus bisporus (AbTYR) .
Biological Activities
-
Tyrosinase Inhibition :
- IC50 Values : The compound exhibits significant inhibitory activity against tyrosinase, with IC50 values indicating effective concentrations required to inhibit 50% enzyme activity. Studies have shown that modifications in the structure can lead to enhanced inhibitory effects compared to reference compounds like kojic acid .
- Docking Studies : Molecular docking analyses have confirmed that this compound establishes favorable interactions with key residues in the active site of tyrosinase, further supporting its potential as a therapeutic agent for skin disorders related to melanin overproduction .
- Antitumor Activity :
- Antibacterial Activity :
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of derivatives based on the this compound framework:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1d | Tyrosinase Inhibition | 2.96 ± 0.34 |
| 2a | Tyrosinase Inhibition | 26.02 ± 2.63 |
| Kojic Acid (KA) | Reference Compound | 17.76 ± 0.18 |
This table summarizes the IC50 values for selected compounds tested against tyrosinase, illustrating how structural modifications can enhance inhibitory potency .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClFNS | |
| Molecular Weight | 189.64 g/mol | |
| Melting Point | 129–130°C | |
| InChI Key | 1S/C7H5ClFNS/c8-5-3-4(...) |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R20/22: harmful if inhaled or swallowed) .
- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via periodic TLC or HPLC .
- Waste Disposal : Neutralize with alkaline solutions before incineration by licensed facilities to prevent environmental release .
Advanced: How does this compound interact with bacterial enzymes, and how can contradictions in mechanistic data be resolved?
Methodological Answer:
Similar thiobenzamide derivatives target enzymes like acyl carrier protein synthase (acps-pptase), critical for bacterial fatty acid biosynthesis. To study interactions:
- Enzyme Assays : Perform kinetic assays (e.g., UV-Vis or fluorescence-based) to measure inhibition constants ().
- Structural Analysis : Use X-ray crystallography or molecular docking to map binding sites.
Resolving Data Contradictions:
- Reproducibility : Validate findings across multiple bacterial strains (e.g., E. coli vs. S. aureus).
- Control Experiments : Rule off-target effects using knockout bacterial strains or competitive inhibitors .
Advanced: How can computational models predict the physicochemical behavior of this compound?
Methodological Answer:
- In Silico Tools : Use Gaussian or Schrödinger Suite to calculate:
- LogP (XlogP) : Predicted as 4.5, indicating high lipophilicity .
- Topological Polar Surface Area (TPSA) : 15.87 Ų, suggesting moderate membrane permeability .
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Validation : Compare computed NMR shifts with experimental data to refine force fields .
Basic: Which analytical techniques ensure purity and stability of this compound in long-term studies?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (detection at 254 nm). Monitor for degradation peaks.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
- Karl Fischer Titration : Quantify moisture content (<0.1% for storage stability) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction progress.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) typically enhance coupling efficiency. Additives like DMAP may suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
